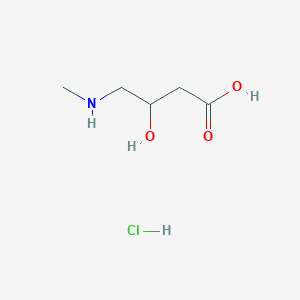

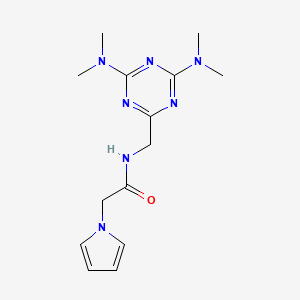

![molecular formula C22H25N3O3S2 B2485619 (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 941976-57-4](/img/structure/B2485619.png)

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of related benzamide and thiazole derivatives involves several key strategies, including microwave-promoted methods for efficient and cleaner reactions, and cyclization techniques for constructing complex structures. For example, the microwave-assisted synthesis offers a faster and more environmentally friendly approach to creating substituted benzamides, highlighting the evolving techniques in organic synthesis aimed at improving yield and reducing reaction times (Saeed, 2009; Saeed & Rafique, 2013).

Molecular Structure Analysis

Molecular structure characterization of benzamide and thiazole derivatives reveals diverse conformations and supramolecular aggregations, driven by various non-covalent interactions such as π-π stacking, hydrogen bonding, and S⋯O interactions. These structural features are crucial for the compounds' physical properties and reactivity. For instance, the crystal structure of certain benzamide derivatives demonstrates helical assemblies and hydrogen-bonded networks, underlining the importance of molecular architecture in determining material properties (Yadav & Ballabh, 2020; Sagar et al., 2018).

Chemical Reactions and Properties

Benzamide and thiazole compounds engage in a variety of chemical reactions, including oxidative cyclizations and interactions with metals, to form complexes with potential biological activities. For example, the FeCl3/ZnI2-catalyzed synthesis demonstrates the ability of these compounds to undergo aerobic oxidative cyclization, creating fused benzoimidazothiazole derivatives with potential for further chemical modifications (Mishra et al., 2014).

Aplicaciones Científicas De Investigación

Chemical Sensing

One application in scientific research for related compounds involves chemical sensing, such as the detection of cyanide anions. For example, coumarin benzothiazole derivatives have been synthesized and investigated for their ability to recognize cyanide anions. These compounds exhibit color changes and fluorescence quenching upon interaction with cyanide, which can be observed with the naked eye, indicating their potential use in chemical sensing applications (Wang et al., 2015).

Synthesis Techniques

Another area of application is in the development of synthesis techniques. For instance, microwave-promoted synthesis has been utilized for the efficient and cleaner production of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. This method provides a more efficient and faster synthesis compared to traditional thermal heating methods, highlighting advancements in synthetic chemistry (Saeed, 2009).

Anticancer Research

Related benzothiazole derivatives have also been explored for their anticancer properties. For example, the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown significant anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Ravinaik et al., 2021).

Propiedades

IUPAC Name |

4-(diethylsulfamoyl)-N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S2/c1-5-14-25-19-13-8-16(4)15-20(19)29-22(25)23-21(26)17-9-11-18(12-10-17)30(27,28)24(6-2)7-3/h5,8-13,15H,1,6-7,14H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUCMVMOHAKSQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

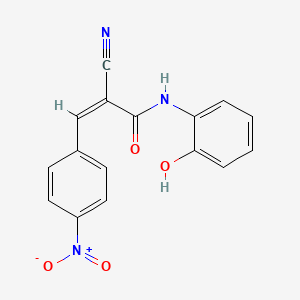

![ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2485537.png)

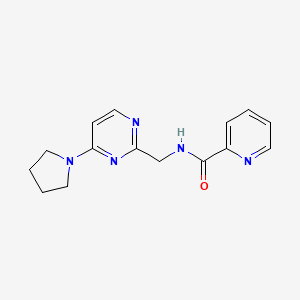

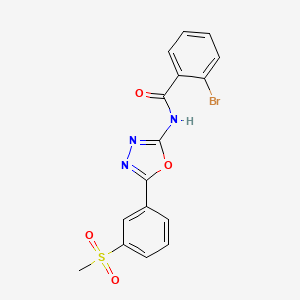

![(4-Formyl-2-methoxyphenyl) 4-chloro-3-(4-chlorophenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2485543.png)

![8-{[4-(2-furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

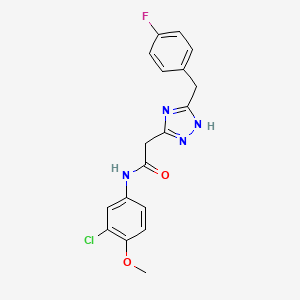

![2-methoxy-N-(2-methoxyethyl)-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2485547.png)

![Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate;dihydrochloride](/img/structure/B2485550.png)

![2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2485552.png)

![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2485556.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2485557.png)